molecular formula C16H15N3OS B14642277 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-97-1

2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B14642277
CAS No.: 52772-97-1
M. Wt: 297.4 g/mol
InChI Key: LZUUMNCRBAYPNR-UHFFFAOYSA-N
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Description

2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidine ring fused with an imine and aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of aniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base such as sodium acetate to yield the desired thiazolidinone compound .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids and nano-catalysis, are also explored to improve the environmental footprint of the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imine group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding amine derivatives .

Scientific Research Applications

2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

    Thiazolidinones: Share the thiazolidine ring but differ in substituents.

    Imines: Contain the C=N functional group but lack the thiazolidine ring.

    Aniline derivatives: Feature the aniline moiety but differ in other structural aspects.

Uniqueness: 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

52772-97-1

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(anilinomethylimino)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c20-15-11-21-16(19(15)14-9-5-2-6-10-14)18-12-17-13-7-3-1-4-8-13/h1-10,17H,11-12H2

InChI Key

LZUUMNCRBAYPNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NCNC2=CC=CC=C2)S1)C3=CC=CC=C3

Origin of Product

United States

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